molecular formula C18H15N3O5S2 B2711202 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate CAS No. 896014-02-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate

Cat. No.: B2711202
CAS No.: 896014-02-1
M. Wt: 417.45
InChI Key: LJCGVZPCSKYNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of action

    The compound contains a 1,3,4-thiadiazole moiety, which is a common feature in many biologically active compounds . .

    Mode of action

    The 1,3,4-thiadiazole moiety has been found to induce cell cycle progression through G1 into S phase in cells . This suggests that the compound might interact with cellular targets involved in cell cycle regulation.

    Biochemical pathways

    Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with a 1,3,4-thiadiazole moiety have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

    Result of action

    As mentioned above, the 1,3,4-thiadiazole moiety can induce cell cycle progression . This could potentially lead to changes in cell proliferation and other cellular processes.

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound that presents significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyran ring, thiadiazole moiety, and acetamido group, which may enhance its reactivity and biological properties.

Structural Characteristics

The molecular formula of this compound is C17H16N3O5SC_{17}H_{16}N_{3}O_{5}S, with a molecular weight of approximately 417.5 g/mol. The structural complexity arises from the combination of various functional groups that contribute to its pharmacological profile.

FeatureDescription
Molecular FormulaC17H16N3O5SC_{17}H_{16}N_{3}O_{5}S
Molecular Weight417.5 g/mol
Key Functional GroupsPyran ring, Thiadiazole moiety, Acetamido group

Biological Activities

Research indicates that compounds containing the thiadiazole nucleus exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The specific activities associated with this compound are summarized below:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in several studies. The presence of the acetamido group may enhance the compound's ability to interact with cancer cell pathways. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole-containing compounds:

  • Antimicrobial Activity : A study published in Systematic Reviews in Pharmacy highlighted the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antibacterial activity .
  • Anticancer Studies : Research conducted by Ahmed et al. demonstrated that thiadiazole derivatives could effectively inhibit the growth of colon cancer cells in vitro. The study emphasized the role of the thiadiazole ring in enhancing cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Research : A systematic review detailed the anti-inflammatory potential of thiadiazole derivatives, noting their ability to reduce inflammation markers in animal models .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-10-5-3-4-6-13(10)16(24)26-15-8-25-12(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGVZPCSKYNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.